![molecular formula C8H8N2O2 B1613677 4-Méthoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1000342-85-7](/img/structure/B1613677.png)
4-Méthoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Vue d'ensemble
Description
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is an organic compound belonging to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methoxy group attached to the pyrrole ring. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound exhibits potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to its potent FGFR inhibitory activity.
Action Environment
It is known that the fgfr family is found across various tissue types and expressed to different extents under varying conditions . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.
Orientations Futures
The future directions for research on “4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” and its derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of cancers.
Analyse Biochimique
Biochemical Properties
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . The interaction between 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been shown to influence various cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are mediated through its interaction with FGFRs and subsequent inhibition of downstream signaling cascades .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its binding interactions with FGFRs. The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby preventing the activation of downstream signaling pathways . Additionally, 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one may influence gene expression by modulating the activity of transcription factors regulated by FGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects on cell proliferation and migration are sustained over several days, indicating the compound’s potential for long-term applications .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one while minimizing its toxic effects .
Metabolic Pathways
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in tumor tissues, where it exerts its inhibitory effects on FGFR signaling . Additionally, 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one may be localized to specific cellular compartments, such as the cytoplasm and nucleus, depending on the presence of targeting signals and post-translational modifications .
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a crucial role in its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and inhibits their signaling . It may also be transported to the nucleus, where it can influence gene expression by modulating the activity of transcription factors . The presence of specific targeting signals and post-translational modifications may direct 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one to different subcellular compartments, thereby affecting its overall activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the construction of the pyridine ring. The methoxy group is introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns.
1H-pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties.
1H-pyrrolo[2,3-c]pyridine: Differently substituted pyrrolopyridine with unique biological activities.
The uniqueness of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-5-4-7(11)10-6(5)2-3-9-8/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSGJTZFSSJDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646636 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-85-7 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


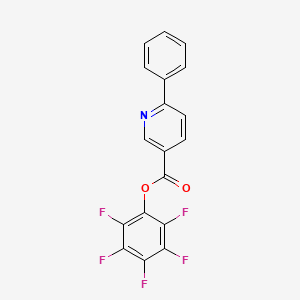
![3-Chloro-4-fluorobenzo[d]isoxazole](/img/structure/B1613595.png)
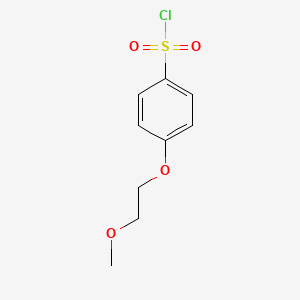
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1613598.png)
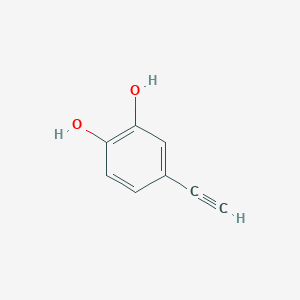

![(3-Methylbenzo[d]isoxazol-5-yl)methanamine](/img/structure/B1613606.png)
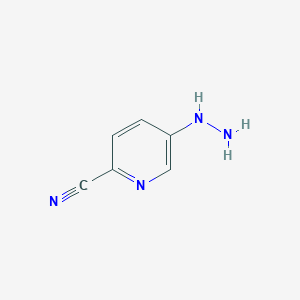
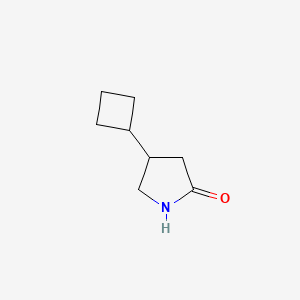
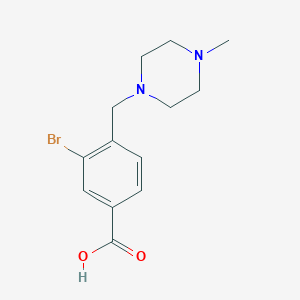
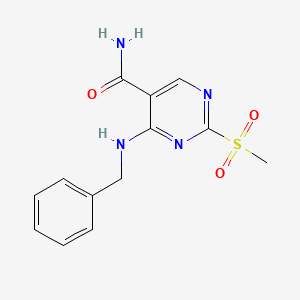
![4-[3-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B1613612.png)
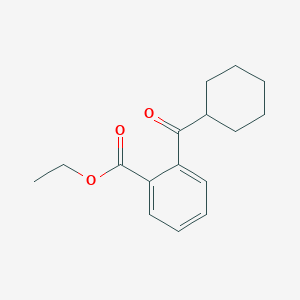
![2,2'-Methylenebis[4-tert-butyl-6-cyclopentylphenol]](/img/structure/B1613617.png)
